Dalfampridine
概要
作用機序
ダルファムプリジンは、中枢神経系の電位依存性カリウムチャネルを阻害することにより作用します . この阻害は、膜電位を維持し、脱髄した軸索における神経インパルス伝導に不可欠な活動電位を延長するのに役立ちます . カリウムチャネルをブロックすることにより、ダルファムプリジンは、これらの損傷した軸索における伝導を刺激するのに十分な電流が利用できることを保証します .
類似の化合物との比較
類似の化合物
- 4-ピリジンアミン
- ファムプリジン
- ファムプリジニウム
- p-アミノピリジン
- γ-アミノピリジン
独自性
ダルファムプリジンは、多発性硬化症患者の運動機能の改善における特定の使用のために、これらの化合物の中で独自です . 他の類似の化合物には、類似の化学構造があるかもしれませんが、ダルファムプリジンの臨床応用と運動能力を高める効果は、それを際立たせています .
生化学分析
Biochemical Properties
Dalfampridine is a broad-spectrum lipophilic potassium channel blocker . It binds favorably to the open state than the closed state of the potassium channel in the central nervous system (CNS) . Its pharmacological target is the potassium channels exposed in MS patients .
Cellular Effects
This compound helps improve walking speed in patients with multiple sclerosis (MS) . It exerts positive effects on walking ability, finger dexterity, and cognitive function .
Molecular Mechanism
In MS, axons are progressively demyelinated, which exposes potassium channels . As a result, there is a leak of potassium ions, which results in the repolarization of cells and a decrease in neuronal excitability . The overall impact is the impairment of neuromuscular transmission as it is harder to trigger an action potential .
準備方法
合成経路と反応条件
ダルファムプリジンは、4-ピリジンカルボニトリルからワンポット法を用いて合成できます . このプロセスには、4-ピリジンカルボニトリルを4-アミノピリジンに還元し、次に精製および結晶化することが含まれます . 反応条件には、一般的に、メタノールまたはエタノールなどの還元剤や溶媒の使用が含まれます .
工業生産方法
工業的な設定では、ダルファムプリジンは、反応条件が収率と純度の高さを確保するために慎重に制御されている大規模な化学反応器を使用して生産されます。 このプロセスは、ラボでの合成と同じ基本的なステップを踏みますが、はるかに大きな規模で行われます .
化学反応の分析
反応の種類
ダルファムプリジンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: ダルファムプリジンは、使用される酸化剤に応じて、さまざまな副生成物を形成するために酸化されることがあります.
一般的な試薬と条件
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬や条件によって異なります。 たとえば、酸化はダルファムプリジンのさまざまな酸化誘導体を生成し、置換反応はさまざまな置換ピリジンを生成する可能性があります .
科学研究の応用
ダルファムプリジンは、以下を含むいくつかの科学研究の応用があります。
科学的研究の応用
Dalfampridine has several scientific research applications, including:
類似化合物との比較
Similar Compounds
- 4-Pyridinamine
- Fampridine
- Fampridinum
- p-Aminopyridine
- γ-Aminopyridine
Uniqueness
Dalfampridine is unique among these compounds due to its specific use in improving motor function in multiple sclerosis patients . While other similar compounds may have similar chemical structures, this compound’s clinical application and effectiveness in enhancing mobility set it apart .
特性
IUPAC Name |
pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKYPUAOHBNCPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023870 | |
Record name | 4-Aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [CAMEO] Formulated as grain bait or powder concentrate; [EXTOXNET], White crystalline material with no odor. | |
Record name | 4-Aminopyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1769 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 4-AMINOPYRIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/830 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
273°C, 273 °C, 524.3 °F | |
Record name | Dalfampridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06637 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-AMINOPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-AMINOPYRIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/830 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In water, 112 g/L at 20 °C, Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol, Soluble in oxygenated solvents, Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol | |
Record name | Dalfampridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06637 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-AMINOPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2607 | |
Record name | 4-AMINOPYRIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/830 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.00034 [mmHg], 2.09X10-4 mm Hg at 20 °C | |
Record name | 4-Aminopyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1769 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 4-AMINOPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In MS, axons are progressively demyelinated which exposes potassium channels. As a result, there is a leak of potassium ions which results in the repolarization of cells and a decrease in neuronal excitability. The overall impact is the impairment of neuromuscular transmission as it is harder to trigger an action potential. Dalfampridine inhibits voltage-gated potassium channels in the CNS to maintain the transmembrane potential and prolong action potential. In other words, dalfampridine works to make sure that the current available is high enough to stimulate conduction in demyelinated axons that are exposed in MS patients. Furthermore, it facilitates neuromuscular and synaptic transmission by relieving conduction blocks in demyelinated axons., Electrophysiological dysfunction of Purkinje cells causes cerebellar ataxia. Recent studies indicated that 4-aminopyridine (4-AP) can prevent the attacks in patients with episodic ataxia type 2. However, the cellular mechanism(s) by which 4-AP might be beneficial for the improvement of motor function remain unclear. Here, electrophysiological and behavioral consequences of in vivo co-treatment with 4-AP against 3-acetylpyridine (3-AP)-induced ataxia in rats were assessed. Combined treatment with 4-AP partially improved motor behavior compared to the ataxic rats. Treatment with 3-AP alone induced plastic alterations in the cells' intrinsic properties, so that the latency of the initial neural spike was significantly increased (Pb 0.001); however, both instantaneous firing frequency and amplitude of calcium spikes were significantly (Pb 0.001) suppressed. 3-AP treatment also resulted in significant decrease in the duration of action potential (Pb 0.05) and the amplitude of after hyperpolarization (Pb 0.05) as well as post-stimulus hyperpolarization potentials (Pb 0.001). Purkinje cells in rats co-treated with 4-AP, however, fired predominantly in rhythmic bursts. The mean amplitude of Ca2+ spikes was significantly (Pb 0.001) greater compared to ataxic rats, but similar to control value. As evidenced by a significant decrease (Pb 0.001) in the first spike latency, the cells' intrinsic excitability was also increased. In 4-AP co-treated group, the duration of action potential was also significantly lengthened (Pb 0.001) compared to control and 3-AP group. These results suggest that modulation of intrinsic electrical properties and potentiation of Ca2+ channels function caused by in vivo 4-AP treatment is likely to be partly responsible for its neuroprotective action., 4-Aminopyridine enhances the release of acetylcholine pre synaptically, increasing the force of muscle contraction. It antagonizes the neuromuscular blockade produced by many antibiotics. 4-Aminopyridine is relatively free of muscarinic side effects." 4-Aminopyridine readily crosses the blood brain barrier. It may be useful as an antagonist of nondepolarizing neuromuscular blocking agents such as d-tubocurarine, gallamine, pancuronium, atracurium, vecuronium, doxacurium, and pipecuronium., 4-Aminopyridine blocks potassium ion channels and increases acetylcholine (ACh) levels at the synapses and neuromuscular junctions., 4-Aminopyridine block voltage-dependent potassium channels, producing secondary effects on calcium channels and influx of the cation, and this promotes release of acetylcholine., For more Mechanism of Action (Complete) data for 4-AMINOPYRIDINE (11 total), please visit the HSDB record page. | |
Record name | Dalfampridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06637 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-AMINOPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, Crystals, Fine white powder, Needles from benzene | |
CAS No. |
504-24-5, 29212-32-6, 916979-36-7 | |
Record name | 4-Aminopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(1H)-Pyridinimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29212-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinamine, labeled with deuterium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916979-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dalfampridine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dalfampridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06637 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fampridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-aminopyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DALFAMPRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH3B64OKL9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-AMINOPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-AMINOPYRIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/830 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
157-161°C, 159.0 °C, 604.4 °F | |
Record name | Dalfampridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06637 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-AMINOPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-AMINOPYRIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/830 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dalfampridine?
A1: this compound acts as a broad-spectrum blocker of voltage-dependent potassium channels. [] These channels are crucial for regulating potassium currents across cell membranes, particularly in nerve cells.
Q2: How does this compound's action on potassium channels affect nerve conduction?
A2: In demyelinated axons, potassium channels become exposed, leading to abnormal potassium currents that disrupt normal nerve impulse transmission. By blocking these channels, this compound helps restore more normal action potential conduction in these damaged nerves. [, ]
Q3: What is the therapeutic significance of this compound's effect on nerve conduction?
A3: Restoring more normal nerve conduction in demyelinated axons can improve neurological function, particularly walking ability, in patients with conditions like multiple sclerosis. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C5H6N2, and its molecular weight is 94.12 g/mol. (This information was not found in the provided abstracts, but is publicly available).
Q5: Is spectroscopic data available for this compound?
A5: While the provided abstracts do not detail specific spectroscopic data, they mention the use of techniques like Fourier-transform infrared (FTIR) spectroscopy to characterize this compound and its compatibility with excipients in drug formulations. []
Q6: What is the typical pharmacokinetic profile of this compound extended-release (ER)?
A6: this compound-ER exhibits dose proportionality and has a more favorable profile compared to immediate-release formulations. It reaches peak plasma concentration in approximately 3.2–3.9 hours and has a terminal half-life of 5.6–6.4 hours. []
Q7: How does food intake affect the pharmacokinetics of this compound-ER?
A7: While a high-fat meal can increase the maximum plasma concentration (Cmax) of this compound, overall pharmacokinetic differences under fasting and fed conditions are minimal, suggesting it can be taken without regard to meals. []
Q8: What factors influence the clearance of this compound-ER?
A8: Clearance is significantly affected by gender, age, and creatinine clearance, highlighting the importance of these factors in dosing considerations. []
Q9: Does this compound-ER interact with cytochrome P450 enzymes?
A9: Studies indicate that this compound-ER has a low potential for drug-drug interactions via cytochrome P450 enzymes, as it does not significantly inhibit or induce these enzymes at therapeutic concentrations. []
Q10: What is the primary clinical indication for this compound-ER?
A10: this compound-ER (Ampyra®) is approved in the United States for the treatment of walking impairment in patients with multiple sclerosis, as evidenced by an increase in walking speed. []
Q11: How effective is this compound-ER in improving walking ability in MS patients?
A11: Clinical trials show that approximately one-third of MS patients treated with this compound-ER experience a clinically significant improvement in walking speed, with an average increase of about 25%. [, , , ]
Q12: Are there any patient-reported outcomes supporting this compound-ER's efficacy?
A12: Yes, patients treated with this compound-ER have reported improvements in walking-related disability as measured by the Multiple Sclerosis Walking Scale. []
Q13: Does this compound-ER provide long-term benefits for walking impairment?
A13: Long-term extension studies show that patients who respond to this compound-ER can maintain walking speed improvements for up to 3.5 years, although some decline may occur over time, possibly due to disease progression. []
Q14: Has this compound been studied in other neurological conditions?
A14: Yes, preliminary studies suggest potential benefits of this compound in conditions like stroke, hereditary spastic paraparesis, and neuromyelitis optica, but further research is needed. [, , , ]
Q15: What is a major safety concern associated with this compound?
A15: The primary safety concern is the risk of seizures, particularly at doses higher than the recommended 10 mg twice daily. [, ]
Q16: What other adverse events are commonly associated with this compound-ER?
A16: Common side effects include dizziness, insomnia, balance disorder, headache, nausea, urinary tract infection, and fatigue. [, , ]
Q17: Are there any contraindications for this compound-ER use?
A17: The use of this compound-ER is contraindicated in patients with a history of seizures. [] Additionally, it is contraindicated in patients with moderate or severe renal impairment. []
Q18: Why was an extended-release formulation of this compound developed?
A18: The extended-release formulation, this compound-ER, was developed to maintain drug plasma levels within a narrow therapeutic window, improving its efficacy and reducing the risk of side effects compared to immediate-release formulations. [, ]
Q19: Have alternative drug delivery systems for this compound been explored?
A19: Research has explored the use of hydrogel beads formulated with natural and synthetic polymers as a potential controlled-release delivery system for this compound, aiming to enhance its bioavailability and prolong its therapeutic effect. [, ]
Q20: What are some ongoing research areas for this compound?
A20: Current research focuses on:
- Biomarkers: Identifying biomarkers to predict treatment response and personalize this compound therapy. [, ]
- Combination therapies: Investigating the efficacy of this compound in combination with other therapies, such as physical therapy, for enhanced benefits. [, ]
- New indications: Exploring the therapeutic potential of this compound in other neurological conditions beyond multiple sclerosis. [, ]
- Drug delivery optimization: Developing novel drug delivery systems to improve this compound's pharmacokinetic profile and therapeutic efficacy. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。